molecular formula C12H13NO5 B119823 Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate CAS No. 142774-43-4

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B119823
CAS No.: 142774-43-4
M. Wt: 251.23 g/mol
InChI Key: YGYRGGBYAUAMKP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate is an organic compound that features a furan ring attached to a pyrrolidine ring with ester and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of furfural with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps including aldol condensation, cyclization, and esterification .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-4,5-dioxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,9H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYRGGBYAUAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381080
Record name Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142774-43-4
Record name Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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